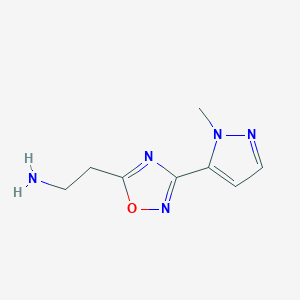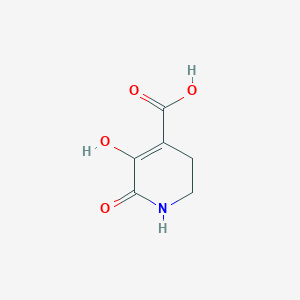
5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxílico es un compuesto químico con la fórmula molecular C8H11NO4. Es un derivado de la piridina y se caracteriza por su estructura única, que incluye un grupo hidroxilo, un grupo cetona y un grupo ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxílico se puede lograr mediante varios métodos. Un enfoque común implica la reacción del 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxilato de etilo con reactivos adecuados en condiciones específicas . Por ejemplo, el compuesto se puede sintetizar disolviendo 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxilato de etilo en p-xileno y agregando paladio sobre carbono como catalizador. La mezcla de reacción se agita luego a reflujo durante la noche .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del compuesto. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la cristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxílico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se ven facilitadas por la presencia de grupos funcionales como el grupo hidroxilo, la cetona y el ácido carboxílico.
Reactivos y condiciones comunes
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución pueden implicar nucleófilos como aminas o alcoholes, a menudo en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a la formación de diversos derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxílico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos y evitar la unión del sustrato . Además, el compuesto puede modular las vías de señalización al interactuar con receptores u otras proteínas involucradas en los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,6-Tetrahidropiridina: Un compuesto relacionado con características estructurales similares pero que carece de los grupos hidroxilo y ácido carboxílico.
Ácido 3-piridincarboxílico, 6-hidroxi-: Otro compuesto similar con un grupo hidroxilo y un grupo ácido carboxílico, pero que difiere en la posición de estos grupos en el anillo de piridina.
Singularidad
El ácido 5-hidroxi-6-oxo-1,2,3,6-tetrahidropiridina-4-carboxílico es único debido a su combinación específica de grupos funcionales y su capacidad para sufrir una amplia gama de reacciones químicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C6H7NO4 |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
5-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h8H,1-2H2,(H,7,9)(H,10,11) |
Clave InChI |
DMZANLIEVLVHQA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)
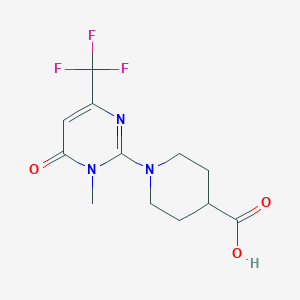


![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
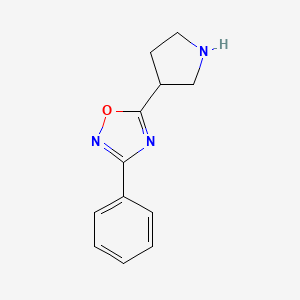


![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)
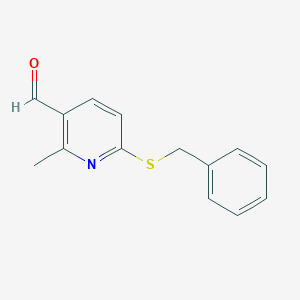

![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)
